molecular formula C18H21FN2O2 B2756909 8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2223798-89-6

8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2756909
CAS No.: 2223798-89-6
M. Wt: 316.376
InChI Key: VLQWZVZAWFLBCR-UHFFFAOYSA-N
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Description

8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a complex organic compound characterized by its unique spiro structure The compound features a spiro[55]undecane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties

Mechanism of Action

The mechanism by which 8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro[5.5]undecane derivatives, such as:

Uniqueness

What sets 8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile apart is the presence of the fluoro-substituted benzoyl group and the carbonitrile group. These functional groups confer unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(3-fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-14(6-4-7-15(13)19)17(22)21-10-5-9-18(16(21)12-20)8-2-3-11-23-18/h4,6-7,16H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWZVZAWFLBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)N2CCCC3(C2C#N)CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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